1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-
Description
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)- is a heterocyclic compound featuring a fused pyrrole-pyridine core. The furan ring introduces electron-rich aromaticity, which may enhance binding interactions in biological systems compared to other substituents .
Properties
Molecular Formula |
C12H8N2O3 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C12H8N2O3/c15-12(16)8-3-9-10(7-1-2-17-6-7)5-14-11(9)13-4-8/h1-6H,(H,13,14)(H,15,16) |
InChI Key |
MHMUWVXRNYMYEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=CNC3=C2C=C(C=N3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Bromination at Position 3
A validated pathway involves bromination of 5-substituted pyrrolo[2,3-b]pyridines. As demonstrated in WO2006063167A1, 5-phenyl-7-azaindole undergoes regioselective bromination at position 3 using bromine in chloroform (0°C to room temperature, 10–60 min) or N-bromosuccinimide (NBS) with triethylamine in dichloromethane (1–16 h). This method achieves 68–85% yields for 3-bromo intermediates, critical for subsequent cross-coupling. Protection of the pyrrole nitrogen with tosyl groups via treatment with p-toluenesulfonyl chloride (TsCl) and tetra-n-butylammonium hydrogen sulfate in a dichloromethane/NaOH bilayer prevents undesired side reactions during halogenation.
Suzuki-Miyaura Coupling with 3-Furanylboronic Acid
The 3-bromo intermediate undergoes palladium-catalyzed coupling with 3-furanylboronic acid under conditions adapted from WO2006063167A1 and WO2013181415A1. Key parameters include:
- Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv)
- Base: Potassium carbonate (3 equiv)
- Solvent: 2.5:1 dioxane/water
- Temperature: 80°C to reflux
- Duration: 1–16 h
This protocol successfully couples aryl/heteroaryl boronic acids to 3-bromo-pyrrolo[2,3-b]pyridines, with analogous reactions achieving 71–89% yields for phenyl analogs. Post-coupling deprotection of the tosyl group is accomplished via hydrolysis with 2.5 N NaOH in methanol at 50°C for 30 min.
Carboxylic Acid Functionalization at Position 5
Ester Hydrolysis
The carboxylic acid group at position 5 is introduced through saponification of methyl or ethyl esters. As detailed in ChemicalBook’s synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, refluxing the ester with 2 M NaOH in ethanol (1–2 h) followed by acidification with acetic acid (pH 4.0) yields the free acid in 71% yield. Applied to the target compound, this method would involve hydrolyzing a 5-ester precursor (e.g., methyl 3-(3-furanyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate) under similar conditions.
Integrated Synthetic Pathway
Combining these methods, a representative synthesis proceeds as follows:
Core Formation :
Synthesize 5-bromo-1H-pyrrolo[2,3-b]pyridine via cyclocondensation.Protection :
Tosylate the pyrrole nitrogen using TsCl (1.2 equiv) and tetra-n-butylammonium hydrogen sulfate in dichloromethane/NaOH.Bromination :
Treat with NBS (1.1 equiv) and triethylamine in dichloromethane (rt, 2 h) to install bromine at position 3.Suzuki Coupling :
React 3-bromo-5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine with 3-furanylboronic acid (1.2 equiv) using Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ in dioxane/water (80°C, 8 h).Deprotection :
Remove the tosyl group with 4 N NH₃ in methanol.Carboxylation :
Convert the 5-bromo substituent to a carboxylic acid via CO₂ insertion under Kumada conditions or hydrolyze a pre-installed nitrile/ester.
Analytical Characterization
Critical validation steps include:
- LC-MS : Expected [M+H]⁺ ≈ 245.1 (C₁₁H₈N₂O₃)
- ¹H NMR : Aromatic protons from furanyl (δ 6.3–7.5 ppm) and pyrrolo[2,3-b]pyridine (δ 7.8–8.6 ppm)
- IR : Stretching vibrations for carboxylic acid (2500–3300 cm⁻¹, 1680–1720 cm⁻¹) and furan C-O-C (1250–1300 cm⁻¹)
Challenges and Optimization Considerations
- Regioselectivity : Competing coupling at position 5 requires careful protection/deprotection strategies.
- Acid Sensitivity : The furanyl group’s stability during ester hydrolysis necessitates mild conditions (e.g., DOWEX resin).
- Solvent Compatibility : Dioxane/water mixtures optimize Suzuki coupling efficiency while minimizing side reactions.
Chemical Reactions Analysis
Functionalization of the Carboxylic Acid Group
The carboxylic acid at position 5 serves as a versatile handle for derivatization:
-
Amide Formation : Reaction with hydrazine hydrate in ethanol yields the corresponding carbohydrazide (e.g., 3a in ). This is a common pathway for introducing hydrazide functionalities, which are precursors for further heterocyclic syntheses .
-
Esterification : Conversion to methyl esters using methanol under acidic or basic conditions is feasible, as demonstrated in analogous pyrrolopyridine systems .
-
Acid Chloride Intermediate : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride generates the acid chloride, enabling nucleophilic acyl substitutions (e.g., forming aryl ketones or amides) .
Table 1: Carboxylic Acid Derivitization
Modification of the 3-Furanyl Substituent
The 3-furanyl group at position 3 can undergo electrophilic substitution or ring-opening reactions:
-
Electrophilic Acylation : Under Vilsmeier-Haack conditions (POCl₃/DMF), formylation at the furan’s α-position occurs, as seen in furo[2,3-b]pyrrole systems .
-
Oxidation : The furan ring is susceptible to oxidation with mCPBA or H₂O₂, potentially forming dihydrofuran or diketone intermediates .
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids could replace the furan, though this requires prior halogenation (not directly reported for this compound) .
Table 2: Furanyl Group Reactivity
Pyrrolo[2,3-b]pyridine Core Reactivity
The bicyclic scaffold participates in regioselective substitutions:
-
N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) selectively alkylates the pyrrole nitrogen, as shown in SGK-1 kinase inhibitors .
-
Electrophilic Aromatic Substitution : Nitration or sulfonation at electron-rich positions (C-6 or C-7) is plausible but requires directing groups .
-
C-H Activation : Palladium-catalyzed direct arylation at C-2 or C-4 positions is feasible, leveraging the inherent reactivity of the heterocycle .
Table 3: Core Modifications
Synthetic Challenges and Optimization
Key considerations for reaction design:
-
Solvent Effects : Aqueous ethanol promotes solvolysis side reactions, while anhydrous DMF or THF improves coupling efficiency .
-
Regioselectivity : The 3-furanyl group’s electron-donating nature directs electrophiles to specific positions on the pyrrolopyridine core .
-
Stability : The carboxylic acid may decarboxylate under harsh thermal conditions, necessitating mild reaction protocols.
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a series of derivatives demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3. One notable derivative exhibited IC50 values of 7 nM for FGFR1, indicating its effectiveness in inhibiting breast cancer cell proliferation and inducing apoptosis in vitro .
Table 1: Inhibitory Activities of Pyrrolo[2,3-b]pyridine Derivatives Against FGFRs
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| 4h | 7 | 9 | 25 |
| Other | Varies | Varies | Varies |
This table illustrates the varying degrees of potency among different derivatives, emphasizing the compound's potential as a lead structure for further optimization in cancer therapeutics.
Other Biological Activities
Beyond FGFR inhibition, studies have indicated that derivatives of this compound may also exhibit activity against human neutrophil elastase (HNE), suggesting a broader spectrum of biological targets. The unique scaffold provided by the pyrrolo[2,3-b]pyridine structure allows for modifications that can enhance selectivity and potency against various enzymes involved in disease processes .
Building Blocks in Organic Synthesis
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid is utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as cyclization and functionalization—makes it valuable in synthetic pathways aimed at producing novel compounds with potential therapeutic effects.
Table 2: Common Reactions Involving Pyrrolo[2,3-b]pyridine Derivatives
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Cyclization | Acidic conditions | 45-60 |
| Functionalization | Catalytic conditions | Varies |
These reactions often require specific conditions such as temperature control and the presence of catalysts to optimize yield and purity.
Case Study 1: FGFR Inhibition
In a comprehensive study on pyrrolo[2,3-b]pyridine derivatives targeting FGFRs, researchers synthesized multiple compounds and evaluated their inhibitory effects on cell lines derived from breast cancer. The lead compound demonstrated significant anti-proliferative effects and was further analyzed for its binding interactions with the FGFR kinase domain through co-crystallization studies .
Case Study 2: Synthesis of Novel Derivatives
Another investigation focused on synthesizing novel derivatives by modifying the pyrrolo[2,3-b]pyridine core structure. By introducing various substituents at specific positions on the ring system, researchers were able to enhance biological activity against targeted enzymes while maintaining favorable pharmacokinetic properties.
Mechanism of Action
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival. By binding to these receptors, 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)- blocks their activation, thereby inhibiting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt. This inhibition can lead to reduced tumor growth and proliferation .
Comparison with Similar Compounds
Structural Analogues by Substituent Variation
Table 1: Substituent and Functional Group Comparisons
Key Observations :
- Lipophilicity : Ester derivatives (e.g., ethyl ester in ) exhibit increased lipophilicity compared to the carboxylic acid form, which may influence membrane permeability in drug design.
- Biological Activity : Pyrazolyl-substituted analogs () demonstrate kinase inhibition, suggesting that the 3-furanyl variant could similarly target enzymatic pathways but with altered binding affinity due to furan’s oxygen atom.
Ring System Variations
Table 2: Pyrrolopyridine Isomer Comparisons
Key Observations :
- Positional Isomerism : The [2,3-b] vs. [2,3-c] ring fusion alters the spatial arrangement of substituents. For example, the carboxylic acid group in [2,3-b] systems (target compound) is adjacent to the nitrogen atom, which may influence acidity and hydrogen-bonding capacity compared to [2,3-c] isomers.
- Synthetic Accessibility : Pyrrolo[2,3-c]pyridine derivatives () are synthesized in high yields (71–95%), suggesting that the [2,3-b] scaffold may require optimized protocols for the 3-furanyl variant.
Functional Group Derivatives
Table 3: Carboxylic Acid Derivatives
Key Observations :
- Acidity : The free carboxylic acid (pKa ~4–5) is more acidic than ester derivatives, which could enhance solubility in aqueous environments.
- Safety : The parent carboxylic acid exhibits irritant properties (H315, H319), while esterification may mitigate these effects but introduce new toxicity risks.
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)- (CAS No. 754214-42-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and case studies that illustrate its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 162.15 g/mol
- CAS Number : 754214-42-1
- Chemical Structure : Chemical Structure
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| HCT-15 (Colon Carcinoma) | 12.5 | |
| MCF-7 (Breast Carcinoma) | 15.0 | |
| A549 (Lung Carcinoma) | 10.0 |
The structure-activity relationship studies suggest that modifications to the furan moiety significantly influence the compound's potency against cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Mycobacterium tuberculosis | 16 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
The neuroprotective potential of pyrrolo[2,3-b]pyridine derivatives has been explored in models of neurodegenerative diseases. In vitro studies have demonstrated that these compounds can inhibit neuronal apoptosis induced by oxidative stress:
- Model Used : SH-SY5Y neuronal cells
- Mechanism : Inhibition of caspase activation and reduction of reactive oxygen species (ROS) levels.
Case Studies
-
Case Study on Anticancer Activity
- A study conducted by Deraeve et al. synthesized various pyrrolo[2,3-b]pyridine derivatives and tested their anticancer activity against multiple cell lines. The most active derivative showed an IC value of 10 µM against A549 cells, indicating significant potential for lung cancer therapy.
-
Neuroprotection in Alzheimer's Disease
- In a model of Alzheimer’s disease, compounds derived from pyrrolo[2,3-b]pyridine were shown to reduce amyloid-beta aggregation and improve cognitive function in vivo. This suggests a dual mechanism of action involving both anti-inflammatory and neuroprotective effects.
Q & A
Q. What are the standard synthetic routes for preparing 3-(3-furanyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step strategies, including:
- Fischer Indole Cyclization : A 5-bromo-7-azaindole scaffold is constructed using polyphosphoric acid (PPA) as a catalyst. Substituents at positions 2 and 3 can be introduced via alkylation or arylation of intermediates .
- Suzuki-Miyaura Cross-Coupling : For introducing aryl/heteroaryl groups (e.g., 3-furanyl), 5-bromo-pyrrolo[2,3-b]pyridine intermediates are reacted with boronic acids (e.g., 3-furanylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/EtOH/H₂O solvent system (90–105°C) .
- Carboxylic Acid Functionalization : The C5-carboxylic acid group is often introduced via hydrolysis of ester precursors (e.g., methyl esters) using KOH in ethanol at 80°C .
Q. How is the structural identity of this compound validated in synthetic workflows?
Methodological Answer:
- NMR Spectroscopy : and NMR are critical for confirming regiochemistry. For example, NMR of similar derivatives shows distinct peaks for pyrrolo-pyridine protons (δ 8.5–9.0 ppm) and furanyl protons (δ 6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHNO: calc. 279.0775, found 279.0772) .
- X-ray Crystallography : Used for resolving ambiguities in regioselectivity, though limited by crystal formation challenges .
Advanced Research Questions
Q. How can substituent effects at C3 and C5 positions be optimized for target-specific activity (e.g., JAK3 inhibition)?
Methodological Answer:
- Structure-Activity Relationship (SAR) Strategies :
- C3 Substituents : Bulky groups (e.g., cyclohexylamino) enhance JAK3 binding by filling hydrophobic pockets. Computational docking (e.g., WaterMap analysis) identifies favorable interactions .
- C5 Substituents : Carbamoyl groups improve solubility and hydrogen bonding with kinase active sites. For example, compound 14c (C5-carbamoyl, C3-cyclohexylamino) showed IC = 12 nM against JAK3 .
- Data-Driven Optimization :
Q. Key SAR Table: JAK3 Inhibitor Derivatives
| Compound | C3 Substituent | C5 Substituent | JAK3 IC (nM) | Selectivity (JAK3/JAK2) |
|---|---|---|---|---|
| 6 | H | H | 450 | 1.2 |
| 14c | Cyclohexylamino | Carbamoyl | 12 | 8.5 |
| Adapted from |
Q. How can researchers address instability of intermediates during synthesis (e.g., 3-amino-pyrrolo[2,3-b]pyridines)?
Methodological Answer:
Q. How to resolve contradictions in reported biological activities (e.g., varying IC50_{50}50 values across studies)?
Methodological Answer:
- Critical Factors to Assess :
- Compound Purity : Use HPLC (≥95% purity) to exclude impurities affecting activity.
- Assay Conditions : Compare buffer pH, ATP concentrations, and enzyme sources (e.g., recombinant vs. native JAK3) .
- Substituent Positioning : Regioisomers (e.g., C3 vs. C4 substitution) can drastically alter activity. Confirm regiochemistry via NOESY or X-ray .
- Computational Validation : Perform molecular dynamics simulations to rationalize binding affinity discrepancies .
Q. What methodologies are recommended for introducing diverse aryl groups at C3?
Methodological Answer:
- Transition-Metal Catalyzed Coupling :
- Protection-Deprotection Strategies :
- Protect the NH group with tert-butyloxycarbonyl (Boc) to prevent side reactions during coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
